![molecular formula C16H11N3O2S B2788260 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one CAS No. 878971-45-0](/img/structure/B2788260.png)
2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one is a heterocyclic compound that combines the structural features of benzoxazole and quinazolinone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one, also known as ChemDiv3_014121, has been found to interact with quorum sensing pathways in bacteria . These pathways are crucial for bacterial cell-cell communication and play a significant role in coordinating various behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
ChemDiv3_014121 acts as a quorum sensing inhibitor . It interacts with the quorum sensing pathways in bacteria, inhibiting their ability to communicate and coordinate behaviors . This interaction disrupts the bacteria’s ability to form biofilms and produce virulence factors, thereby reducing their pathogenicity .
Biochemical Pathways
The compound affects the LasB and PqsR systems of quorum sensing pathways . In the LasB system, it shows promising quorum-sensing inhibitory activities . In the pqsr system, no activity was observed, suggesting that the compound selectively targets the lasb system .
Result of Action
As a result of its action, ChemDiv3_014121 can inhibit the growth of bacteria such as Pseudomonas aeruginosa .
Action Environment
The action of ChemDiv3_014121 is influenced by the bacterial environment. Quorum sensing pathways respond to external factors such as nutrient availability and defense mechanisms . Therefore, the efficacy and stability of ChemDiv3_014121 may vary depending on these environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one typically involves the reaction of 2-mercaptobenzoxazole with a quinazolinone derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinone ring or the benzoxazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazolinone or benzoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazolinone or benzoxazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.
Industry: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of benzoxazole derivatives.
2-(benzo[d]thiazol-2-ylthio)methyl)quinazolin-4(3H)-one: A structurally similar compound with a thiazole ring instead of an oxazole ring.
Uniqueness
2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one is unique due to the presence of both benzoxazole and quinazolinone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15-10-5-1-2-6-11(10)17-14(19-15)9-22-16-18-12-7-3-4-8-13(12)21-16/h1-8H,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMMVUHWYQRQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

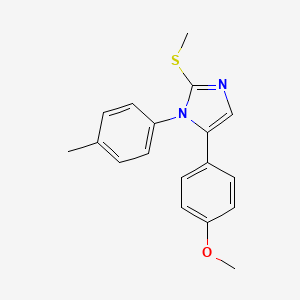
![3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde](/img/structure/B2788179.png)
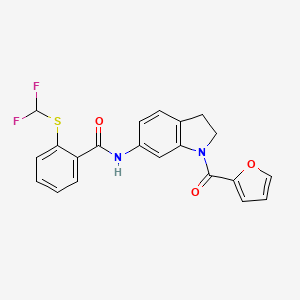
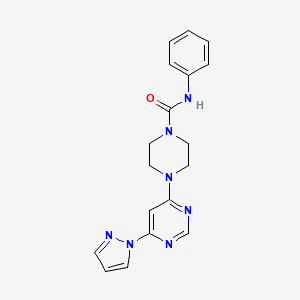

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2788188.png)
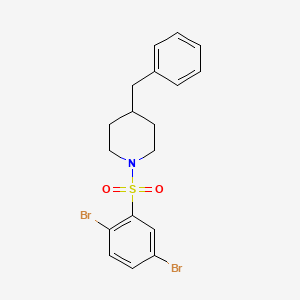
![(4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2788192.png)
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2788193.png)
![2,2-Difluoro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2788197.png)
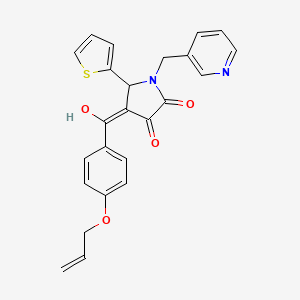

![3-(3,4-dimethoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788200.png)
